molecular formula C12H6Cl2N4OS B4333689 2-CHLORO-N~3~-(5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)NICOTINAMIDE

2-CHLORO-N~3~-(5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)NICOTINAMIDE

Cat. No.: B4333689
M. Wt: 325.2 g/mol
InChI Key: NZTYKTLMTSFHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-CHLORO-N~3~-(5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)NICOTINAMIDE is a chemical compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N~3~-(5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)NICOTINAMIDE typically involves the reaction of 5-chloro-2,1,3-benzothiadiazole with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N~3~-(5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)NICOTINAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups in the molecule can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the nitro group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution Reactions: Formation of azides, thiols, or ethers.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

2-CHLORO-N~3~-(5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)NICOTINAMIDE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests and weeds.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-CHLORO-N~3~-(5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)NICOTINAMIDE involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways involved in disease progression. In agriculture, it may inhibit enzymes essential for the survival of pests or weeds, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2,1,3-benzothiadiazol-4-amine
  • N-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea
  • Tizanidine

Uniqueness

2-CHLORO-N~3~-(5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)NICOTINAMIDE is unique due to the presence of both chloro and nicotinamide groups, which impart distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in medicinal chemistry, agriculture, and materials science make it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N4OS/c13-7-3-4-8-10(18-20-17-8)9(7)16-12(19)6-2-1-5-15-11(6)14/h1-5H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTYKTLMTSFHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=CC3=NSN=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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